フェネチルボロン酸

説明

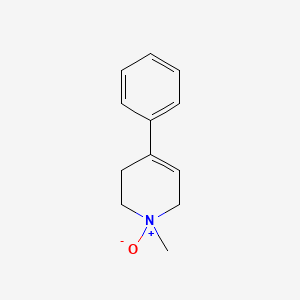

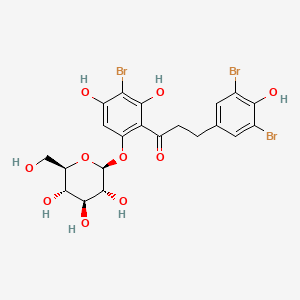

フェニルエタンボロン酸は、ボロン酸類に属する有機化合物です。これらの化合物は、アルキル基またはアリール基と2つのヒドロキシル基に結合したホウ素原子を特徴としています。フェニルエタンボロン酸は、特に有機合成、特に鈴木・宮浦カップリングなどの反応による炭素-炭素結合の形成における用途で注目されています。

2. 製法

合成経路と反応条件: フェニルエタンボロン酸は、いくつかの方法で合成することができます。一般的なアプローチの1つは、フェニルエタンと三臭化ホウ素を反応させて、続いて加水分解してボロン酸を得る方法です。 別の方法は、有機金属試薬を使用する方法で、特定の条件下でフェニルエタンとボロン酸エステルを反応させる方法です .

工業生産方法: 工業的には、フェニルエタンボロン酸の生産には、多くの場合、ホウ素含有前駆体を使用する大規模反応が用いられます。 このプロセスには、通常、フェニルエタンのボリル化、続いて精製と結晶化を行い、最終生成物を得るなどのステップが含まれます .

科学的研究の応用

フェニルエタンボロン酸は、科学研究において幅広い用途があります。

化学: 有機合成、特に鈴木・宮浦カップリング反応による炭素-炭素結合形成に広く使用されています。

生物学: この化合物は、生体分子を検出するための分子プローブやセンサーの開発に使用されています。

医学: フェニルエタンボロン酸誘導体は、酵素阻害や薬物送達システムなど、潜在的な治療用途について研究されています。

作用機序

フェニルエタンボロン酸の作用機序は、ジオールや他の求核基と可逆的な共有結合を形成する能力にあります。この特性により、酵素や受容体など、様々な分子標的に作用することができます。 ボロン酸エステルの形成は、この化合物が生体経路やプロセスを調節することを可能にする、そのメカニズムの重要な側面です .

類似化合物:

フェニルボロン酸: 構造は似ていますが、エタン基がありません。

エチルボロン酸: フェニル基の代わりにエチル基が含まれています。

ベンジルボロン酸: フェニルエタン基の代わりにベンジル基を特徴としています.

独自性: フェニルエタンボロン酸は、ボロン酸部分に結合したフェニル基とエタン基の特定の組み合わせによって独特です。 この構造は、独特の化学的性質と反応性を付与し、特定の合成や研究用途に特に有用なものとなっています .

生化学分析

Biochemical Properties

Phenethylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, phenethylboronic acid is known to interact with enzymes such as alpha-chymotrypsin, forming a complex that can be studied to understand enzyme inhibition mechanisms . Additionally, it can bind to sugars and other diol-containing biomolecules, making it useful in the detection and quantification of these substances .

Cellular Effects

Phenethylboronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenethylboronic acid can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and metabolic pathways, altering cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, phenethylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites or by stabilizing specific conformations . For instance, the binding of phenethylboronic acid to alpha-chymotrypsin results in the inhibition of the enzyme’s activity by blocking its active site . Additionally, phenethylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenethylboronic acid can change over time due to its stability and degradation properties. Phenethylboronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenethylboronic acid anhydride . This degradation can affect its long-term efficacy in biochemical assays and experiments. Studies have shown that phenethylboronic acid can maintain its activity for extended periods when stored under appropriate conditions, such as in an inert atmosphere or at low temperatures .

Dosage Effects in Animal Models

The effects of phenethylboronic acid vary with different dosages in animal models. At low doses, phenethylboronic acid has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

Phenethylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its uptake and distribution within cells . Additionally, phenethylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, phenethylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects . For example, phenethylboronic acid can bind to transport proteins that mediate its uptake into cells, allowing it to reach intracellular targets and participate in biochemical reactions .

Subcellular Localization

Phenethylboronic acid exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct phenethylboronic acid to specific subcellular sites . The subcellular distribution of phenethylboronic acid can affect its interactions with biomolecules and its overall biochemical activity .

準備方法

Synthetic Routes and Reaction Conditions: Phenylethane Boronic Acid can be synthesized through several methods. One common approach involves the reaction of phenylethane with boron tribromide, followed by hydrolysis to yield the boronic acid. Another method involves the use of organometallic reagents, such as the reaction of phenylethane with a boronic ester under specific conditions .

Industrial Production Methods: In industrial settings, the production of Phenylethane Boronic Acid often involves large-scale reactions using boron-containing precursors. The process typically includes steps such as the borylation of phenylethane, followed by purification and crystallization to obtain the final product .

化学反応の分析

反応の種類: フェニルエタンボロン酸は、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されてフェニルエタンボロン酸エステルを生成することができます。

還元: 還元反応では、ボロン酸を対応するボランに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過ヨウ素酸ナトリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、フェニルエタンボロン酸エステル、フェニルエタンボラン、様々な置換フェニルエタン誘導体などがあります .

類似化合物との比較

Phenylboronic Acid: Similar in structure but lacks the ethane group.

Ethylboronic Acid: Contains an ethyl group instead of a phenyl group.

Benzylboronic Acid: Features a benzyl group in place of the phenylethane group.

Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .

特性

IUPAC Name |

2-phenylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRUMANMDWQMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188000 | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34420-17-2 | |

| Record name | Phenylethane boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethane Boronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

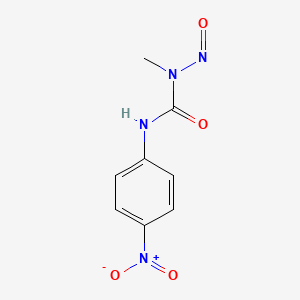

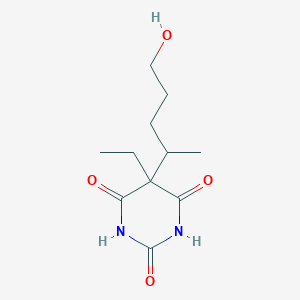

![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)